Cas no 1397287-45-4 (2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)

2-Bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with bromine and a trifluoromethyl group. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. Its well-defined synthetic pathway ensures high purity and reproducibility. This compound is particularly useful as an intermediate in the development of bioactive molecules, including potential kinase inhibitors and antimicrobial agents. Its robust chemical properties make it suitable for rigorous synthetic applications.
2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine structure
1397287-45-4 structure
商品名:2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
CAS番号:1397287-45-4
MF:C7H3BrF3N3
メガワット:266.018030405045
MDL:MFCD29041514
CID:4593998
PubChem ID:70655733

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine
    • 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine(WXFC0480)
    • 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
    • 2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
    • W16524
    • QMLLEKBZHYXAMD-UHFFFAOYSA-N
    • 1397287-45-4
    • EN300-21630568
    • SCHEMBL12079172
    • MDL: MFCD29041514
    • インチ: 1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H
    • InChIKey: QMLLEKBZHYXAMD-UHFFFAOYSA-N
    • ほほえんだ: C12=NC(Br)=NN1C(C(F)(F)F)=CC=C2

計算された属性

  • せいみつぶんしりょう: 264.94624g/mol
  • どういたいしつりょう: 264.94624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 30.2Ų

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM325915-250mg
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%+
250mg
$400 2021-08-18
Chemenu
CM325915-250mg
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%+
250mg
$*** 2023-03-30
Enamine
EN300-21630568-2.5g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
2.5g
$1147.0 2023-09-16
Enamine
EN300-21630568-0.5g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
0.5g
$457.0 2023-09-16
Enamine
EN300-21630568-5.0g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
5g
$1695.0 2023-06-04
Enamine
EN300-21630568-0.1g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
0.1g
$176.0 2023-09-16
Enamine
EN300-21630568-0.05g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
0.05g
$118.0 2023-09-16
Chemenu
CM325915-1g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%+
1g
$*** 2023-03-30
Enamine
EN300-21630568-10g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
10g
$2516.0 2023-09-16
Aaron
AR01DVGO-1g
2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
1397287-45-4 95%
1g
$828.00 2025-02-14

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine 関連文献

2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridineに関する追加情報

Introduction to 2-Bromo-5-(Trifluoromethyl)-1,2,4-Triazolo[1,5-a]pyridine (CAS No. 1397287-45-4)

2-Bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine (CAS No. 1397287-45-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom and a trifluoromethyl group attached to a triazolopyridine core. These features contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The triazolopyridine scaffold is known for its biological activity and has been extensively studied for its potential in the development of therapeutic agents. The presence of the bromine atom and the trifluoromethyl group enhances the compound's reactivity and selectivity, making it an attractive building block for synthetic chemists. Recent advancements in synthetic methodologies have further expanded the utility of this compound in the design and synthesis of novel pharmaceuticals.

In the context of medicinal chemistry, 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine has shown promise as a lead compound for the development of drugs targeting various diseases. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses. The bromine atom can be readily substituted with other functional groups through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of derivatives with tailored biological activities.

One of the key areas where 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine has shown significant potential is in the field of cancer research. Recent studies have explored its use as a scaffold for the development of selective inhibitors of kinases, which are crucial enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. The ability to modulate these pathways through targeted inhibition can lead to more effective and less toxic therapeutic options for cancer patients.

Beyond cancer research, this compound has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine contributes to its lipophilicity and metabolic stability, which are important factors for achieving sustained therapeutic effects in vivo. Preclinical studies have shown that derivatives of this compound can effectively reduce inflammation and tissue damage in animal models of inflammatory diseases.

The synthetic accessibility of 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine has also been a subject of extensive research. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One notable approach involves the reaction of 5-bromopyridin-2(1H)-one with trifluoroacetyl chloride followed by cyclization under appropriate conditions. This method provides high yields and excellent purity, making it suitable for industrial-scale production.

In addition to its direct applications in drug discovery, 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine serves as an important tool in chemical biology research. Its unique structure allows it to be used as a probe to study protein-protein interactions and enzyme mechanisms. By incorporating this compound into biological assays, researchers can gain insights into the molecular mechanisms underlying various diseases and develop more effective therapeutic strategies.

The ongoing advancements in computational chemistry and high-throughput screening technologies have further enhanced the utility of 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine in drug discovery pipelines. Virtual screening methods can rapidly identify potential derivatives with desired biological activities from large chemical libraries. These leads can then be synthesized and tested experimentally to validate their efficacy and safety profiles.

In conclusion, 2-bromo-5-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine (CAS No. 1397287-45-4) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules with diverse therapeutic applications. As research continues to advance in this area, it is likely that new derivatives of this compound will emerge as promising candidates for treating various diseases.

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Amadis Chemical Company Limited
(CAS:1397287-45-4)2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
A1240658
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
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